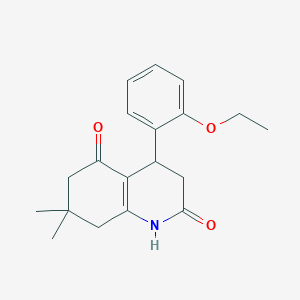
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as EMD 386088, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinedione derivatives, which have been extensively studied for their pharmacological properties. EMD 386088 has been shown to exhibit promising results in preclinical studies, and its mechanism of action and potential therapeutic applications are currently under investigation.
作用机制
The precise mechanism of action of 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 is not fully understood, but it is believed to act by modulating several cellular signaling pathways. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and kinases, which play a crucial role in cellular signaling and proliferation. This compound 386088 has also been shown to interact with several receptors, including G protein-coupled receptors and ion channels, which are involved in the regulation of cellular function.
Biochemical and Physiological Effects:
This compound 386088 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound 386088 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound 386088 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
实验室实验的优点和局限性
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 exhibits several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it suitable for use in a wide range of assays. This compound 386088 is also relatively easy to synthesize, allowing for large-scale production. However, this compound 386088 has some limitations, including its limited solubility in water, which can affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for research on 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088. One potential area of investigation is its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown promising results in inhibiting tumor growth, and further research is needed to determine its efficacy in clinical trials. Another potential area of investigation is its potential as a neuroprotective agent for the treatment of neurodegenerative disorders. This compound 386088 has been shown to improve cognitive function, and further research is needed to determine its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to determine the precise mechanism of action of this compound 386088 and to identify potential drug targets for its use in therapeutic applications.
科学研究应用
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 has been the subject of several scientific studies, primarily focused on its potential therapeutic applications. It has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound 386088 has demonstrated promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.
属性
IUPAC Name |
4-(2-ethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-23-16-8-6-5-7-12(16)13-9-17(22)20-14-10-19(2,3)11-15(21)18(13)14/h5-8,13H,4,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPSCBORODBETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4413187.png)
![methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4413194.png)
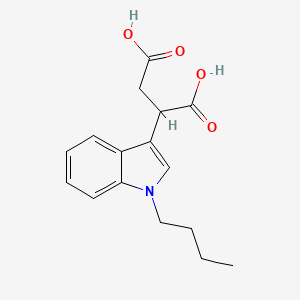
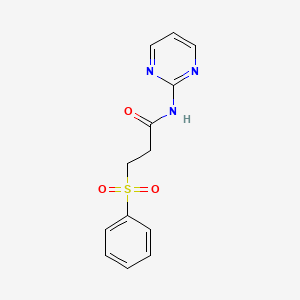
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)
![N-(3-fluorophenyl)-N'-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4413225.png)
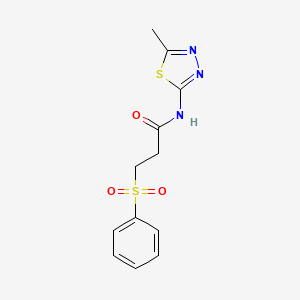
![3-[(1-benzoyl-4-piperidinyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413245.png)
![N-cyclopropyl-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4413251.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4413262.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4413273.png)
![2-{2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4413277.png)
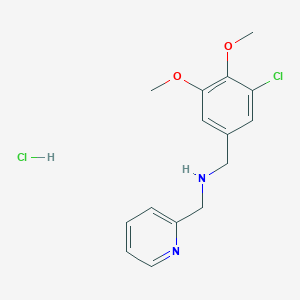
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4413293.png)